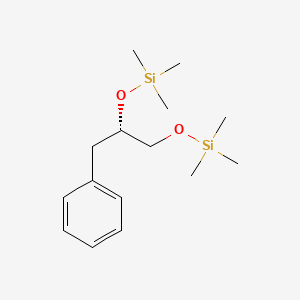
(4S)-4-Benzyl-2,2,7,7-tetramethyl-3,6-dioxa-2,7-disilaoctane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4S)-4-Benzyl-2,2,7,7-tetramethyl-3,6-dioxa-2,7-disilaoctane is a unique organosilicon compound It features a benzyl group attached to a silicon atom, with two oxygen atoms and two silicon atoms forming a cyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-Benzyl-2,2,7,7-tetramethyl-3,6-dioxa-2,7-disilaoctane typically involves the reaction of benzyl chloride with a silicon-containing precursor under specific conditions. One common method is to react benzyl chloride with tetramethyldisiloxane in the presence of a catalyst such as platinum or palladium. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as distillation or chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
(4S)-4-Benzyl-2,2,7,7-tetramethyl-3,6-dioxa-2,7-disilaoctane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the benzyl group to a methyl group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Methyl-substituted siloxanes.
Substitution: Various substituted siloxanes depending on the nucleophile used.
科学研究应用
(4S)-4-Benzyl-2,2,7,7-tetramethyl-3,6-dioxa-2,7-disilaoctane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique structure.
Medicine: Explored for its potential as a component in biomedical devices.
Industry: Utilized in the production of advanced materials, including coatings and adhesives.
作用机制
The mechanism by which (4S)-4-Benzyl-2,2,7,7-tetramethyl-3,6-dioxa-2,7-disilaoctane exerts its effects is primarily through its interaction with other molecules via its silicon and oxygen atoms. These interactions can lead to the formation of stable complexes, which can be utilized in various applications. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
相似化合物的比较
Similar Compounds
Tetramethyldisiloxane: Similar in structure but lacks the benzyl group.
Hexamethyldisiloxane: Contains additional methyl groups compared to (4S)-4-Benzyl-2,2,7,7-tetramethyl-3,6-dioxa-2,7-disilaoctane.
Phenyltrimethoxysilane: Contains a phenyl group instead of a benzyl group.
Uniqueness
This compound is unique due to its specific combination of benzyl and silicon atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
属性
CAS 编号 |
61414-10-6 |
|---|---|
分子式 |
C15H28O2Si2 |
分子量 |
296.55 g/mol |
IUPAC 名称 |
trimethyl-[(2S)-1-phenyl-3-trimethylsilyloxypropan-2-yl]oxysilane |
InChI |
InChI=1S/C15H28O2Si2/c1-18(2,3)16-13-15(17-19(4,5)6)12-14-10-8-7-9-11-14/h7-11,15H,12-13H2,1-6H3/t15-/m0/s1 |
InChI 键 |
TVJFTVBFFWQZDM-HNNXBMFYSA-N |
手性 SMILES |
C[Si](C)(C)OC[C@H](CC1=CC=CC=C1)O[Si](C)(C)C |
规范 SMILES |
C[Si](C)(C)OCC(CC1=CC=CC=C1)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


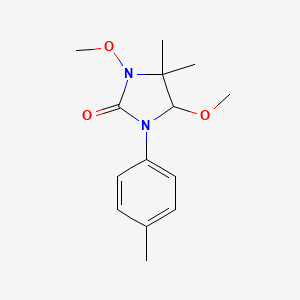
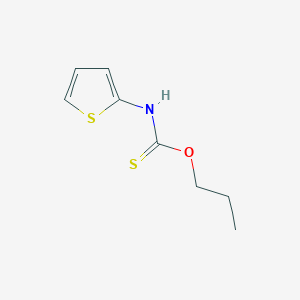
![2-Ethyl-6,10-dithiaspiro[4.5]decan-1-one](/img/structure/B14590179.png)
![2-Pyrimidinamine, 4-(4-methoxyphenyl)-5-[(methylsulfonyl)methyl]-](/img/structure/B14590185.png)
![3-[2-(2-Methylprop-2-en-1-yl)phenoxy]-6-phenylpyridazine](/img/structure/B14590194.png)
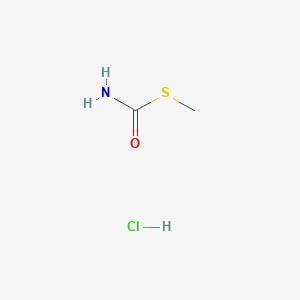
![Dipropyl {[(butan-2-yl)amino]methyl}phosphonate](/img/structure/B14590203.png)

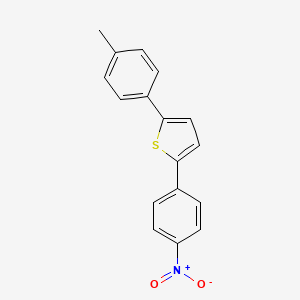

![2-[(2,4-Dinitrophenyl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14590239.png)
![Acetic acid;[3-(8,9-dihydroxypentadecyl)phenyl] acetate](/img/structure/B14590245.png)
![3-(2-Propyl-2-azabicyclo[3.2.1]octan-5-yl)phenol;hydrobromide](/img/structure/B14590248.png)

